8-(Chloromethyl)-3-cyclopentyl-[1,2,4]triazolo[4,3-a]pyridine
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Overview
Description
8-(Chloromethyl)-3-cyclopentyl-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the triazolopyridine family. This compound is characterized by the presence of a triazole ring fused to a pyridine ring, with a chloromethyl group at the 8th position and a cyclopentyl group at the 3rd position. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Chloromethyl)-3-cyclopentyl-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-cyclopentyl-1H-[1,2,4]triazole with 2-chloromethylpyridine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
8-(Chloromethyl)-3-cyclopentyl-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the cyclopentyl group, leading to the formation of oxidized derivatives.
Reduction Reactions: Reduction of the triazole ring can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents like DMF or DMSO at moderate temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as azido, thiocyanato, or amino derivatives are formed.
Oxidation Products: Oxidized derivatives with functional groups like hydroxyl or carbonyl groups.
Reduction Products: Dihydro derivatives of the triazole ring.
Scientific Research Applications
8-(Chloromethyl)-3-cyclopentyl-[1,2,4]triazolo[4,3-a]pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs for treating infections and other diseases.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 8-(Chloromethyl)-3-cyclopentyl-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine: Similar triazole-pyridine structure with different substituents.
4-Chloro-8-methyl-1,2,4-triazolo[4,3-a]quinoxaline: Another triazole-fused heterocycle with distinct functional groups.
Uniqueness
8-(Chloromethyl)-3-cyclopentyl-[1,2,4]triazolo[4,3-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloromethyl and cyclopentyl groups enhances its reactivity and potential for various applications compared to similar compounds .
Properties
IUPAC Name |
8-(chloromethyl)-3-cyclopentyl-[1,2,4]triazolo[4,3-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3/c13-8-10-6-3-7-16-11(14-15-12(10)16)9-4-1-2-5-9/h3,6-7,9H,1-2,4-5,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVTYUCSBEUTLOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NN=C3N2C=CC=C3CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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